molecular formula C9H12N2O2 B1423878 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid CAS No. 1250341-33-3

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1423878
CAS No.: 1250341-33-3
M. Wt: 180.2 g/mol
InChI Key: KOKDKKZXEQCMTG-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid is a high-purity chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a pyrazole heterocycle and a carboxylic acid functional group, making it a valuable precursor for constructing more complex molecules. Pyrazole-4-carboxylic acid derivatives are recognized for their role in developing active agrochemicals and pharmaceuticals. For instance, similar structures are key intermediates in synthesizing succinate dehydrogenase inhibitor (SDHI) fungicides like Sedaxane, which combines a pyrazole acid with an aryl amine . Furthermore, modern synthetic methods for pyrazoles, such as silver-mediated [3+2] cycloadditions and one-pot condensations of ketones, aldehydes, and hydrazine, highlight the ongoing research interest in this class of compounds . Researchers can utilize this compound to explore structure-activity relationships, particularly through further functionalization at the carboxylic acid group or the pyrazole nitrogen. It is strictly for research and development purposes in a laboratory setting. NOT FOR HUMAN CONSUMPTION.

Properties

IUPAC Name

5-cyclopentyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDKKZXEQCMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine with Cyclopentanone Derivatives

Based on patent literature, a common approach involves reacting cyclopentanone with hydrazine derivatives in the presence of an organic solvent under controlled temperature conditions. The process typically includes:

  • Step 1: Formation of a hydrazone intermediate via condensation of cyclopentanone with hydrazine.
  • Step 2: Cyclization of the hydrazone to form the pyrazole ring, often facilitated by acids or bases.
  • Step 3: Functionalization with a carboxylic acid group, either through oxidation or subsequent carboxylation.

This method is favored for its straightforwardness and high selectivity, with reaction conditions optimized to prevent side reactions.

Condensation of Hydrazines with Carboxylic Acid Derivatives

Another approach involves direct condensation of hydrazine with carboxylic acid derivatives, such as acyl chlorides or esters of cyclopentyl groups, followed by cyclization. This route often employs:

  • Organic solvents such as ethanol, dimethylformamide, or halogenated solvents.
  • Catalysts like phosphorus oxychloride or polyphosphoric acid to facilitate ring closure.
  • Elevated temperatures to promote cyclization.

Alternative Methods from Literature

Research articles also describe the synthesis of pyrazole derivatives via cycloaddition reactions, such as:

  • 1,3-Dipolar cycloaddition: Using diazocarbonyl compounds reacting with suitable dipolarophiles to generate pyrazoles.
  • Sydnone cycloaddition: Cycloaddition of sydnones with alkynes to produce regioisomeric pyrazoles, which can be further functionalized to obtain the target compound.

While these methods are more complex, they provide routes to structurally diverse pyrazole derivatives, including the desired compound.

Research Findings and Optimization

Recent research emphasizes the importance of regioselectivity and yield optimization:

Method Key Reagents Solvent Catalyst Yield Notes
Hydrazine cyclization Cyclopentanone, hydrazine Ethanol, DMF None or acid/base 68-99% High regioselectivity, scalable
Cycloaddition Ethyl α-diazoacetate, phenylpropargyl Toluene, triethylamine Zinc triflate 89% Mild conditions, high yield
Sydnone cycloaddition Sydnone, alkyne Dichloromethane None 84% Good for diversity, separation needed

Notes on Industrial and Laboratory Synthesis

  • Laboratory synthesis often employs reflux conditions with controlled temperatures, inert atmospheres, and purification via chromatography.
  • Industrial synthesis may utilize continuous flow reactors, optimized catalysts, and solvent recycling to improve efficiency, safety, and environmental impact.

Summary of Preparation Data

Aspect Details
Precursors Cyclopentanone, hydrazine derivatives, carboxylic acid derivatives
Reaction Conditions Reflux, elevated temperature, inert atmosphere
Solvents Ethanol, DMF, halogenated solvents
Catalysts Acidic or basic catalysts, metal triflates
Yields Typically 68-99% depending on method

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
CPM-PCA serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating novel compounds with specific properties. The compound can undergo oxidation, reduction, and substitution reactions, leading to a variety of derivatives that can be utilized in medicinal chemistry and material science .

Synthetic Routes
The synthesis of CPM-PCA typically involves the cyclization of cyclopentanone with hydrazine to form a hydrazone intermediate, followed by cyclization with a suitable carboxylic acid derivative. This method can be optimized for large-scale production using continuous flow reactors and automated systems to enhance efficiency and sustainability .

Biological Applications

Enzyme Inhibition
One of the most notable applications of CPM-PCA is its role as an enzyme inhibitor. It has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in glycolysis. In vitro studies indicate that CPM-PCA can suppress cellular lactate output and inhibit growth in various cancer cell lines, including MiaPaCa-2 and A673 . This property highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity
CPM-PCA exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against pathogens such as E. coli and Aspergillus niger, suggesting its potential utility in treating infections caused by resistant strains .

Anti-inflammatory Effects
Research has also indicated that CPM-PCA possesses anti-inflammatory properties comparable to standard anti-inflammatory drugs. This aspect makes it a candidate for further investigation in the development of new anti-inflammatory medications .

Industrial Applications

Agrochemicals and Specialty Chemicals
In industry, CPM-PCA is utilized in the development of agrochemicals and specialty chemicals. Its unique properties allow it to be employed in formulations aimed at improving crop yields or developing new pest control agents .

Case Studies

Study Focus Findings
Inhibition of Lactate Dehydrogenase CPM-PCA derivatives showed nanomolar inhibition of LDHA, indicating potential as first-in-class inhibitors .
Antimicrobial Testing Exhibited significant antimicrobial activity against multiple strains, outperforming standard antibiotics .

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the cyclopentyl group provides hydrophobic interactions, stabilizing the compound within the binding site .

Comparison with Similar Compounds

Critical Notes

  • Availability Constraints : The target compound and several analogs (e.g., 4-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid) are discontinued, complicating experimental workflows .
  • Similarity vs. Positional isomerism and substituent size critically influence bioactivity .
  • Data Gaps : Pharmacological data for this compound remain sparse, emphasizing the need for targeted studies.

Biological Activity

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the cyclopentyl group contributes unique steric and electronic properties that enhance its biological activity.

Molecular Formula: C9_{9}H10_{10}N2_{2}O2_{2}
Molecular Weight: 178.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function. This has been observed in studies targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overexpressed in cancers .
  • Receptor Modulation: It may act as an allosteric modulator of G protein-coupled receptors (GPCRs), influencing various signaling pathways that are vital for cellular communication .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, it has shown effectiveness against breast cancer cell lines by inhibiting CDK2 activity, which is associated with cell proliferation .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2CDK2 inhibition
MDA-MB-2313.8CDK2 inhibition

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines: A study conducted by Sijm et al. demonstrated that the compound significantly inhibited the proliferation of breast cancer cells with a selectivity index favoring cancerous cells over normal fibroblasts .
  • Antimicrobial Efficacy: Research published in the Journal of Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity, showing promising results against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: A common synthesis involves cyclocondensation of substituted acetoacetate derivatives with cyclopentyl hydrazines, followed by hydrolysis. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, then hydrolyzed under basic conditions to yield the carboxylic acid . Optimization includes controlling reaction temperature (80–100°C) and stoichiometric ratios of reagents to minimize side products. Solvent choice (e.g., ethanol or DMF) significantly impacts yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR : The pyrazole ring protons appear as singlets or doublets in δ 6.5–8.0 ppm, while cyclopentyl protons show multiplet signals in δ 1.5–2.5 ppm.
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group.
  • MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or cyclopentyl groups) validate the molecular formula .
    Cross-referencing experimental data with computational predictions (e.g., DFT-calculated spectra) enhances accuracy .

Q. What crystallographic methods are used to determine the molecular conformation and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is standard. For example, derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid crystallize in monoclinic systems (space group P2₁/c), with hydrogen-bonded dimers stabilizing the lattice via O–H···O interactions . Data collection involves Bruker APEX2 detectors, and refinement uses SHELX software . Thermal ellipsoid plots (ORTEP) and Hirshfeld surface analysis reveal packing efficiency and non-covalent interactions .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for pyrazole derivatives).
  • Stability Studies : Store samples at –20°C in inert atmospheres to prevent hydrolysis or oxidation. Monitor via periodic NMR or LC-MS .

Q. What are the key challenges in scaling up pyrazole-carboxylic acid synthesis from milligram to gram scales?

Methodological Answer: Critical issues include:

  • Regioselectivity : Cyclopentyl substituents may lead to positional isomerism during cyclocondensation. Use directing groups (e.g., electron-withdrawing substituents) to control regiochemistry .
  • Purification : Column chromatography is impractical at larger scales. Recrystallization (e.g., ethanol/water mixtures) or acid-base extraction improves efficiency .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group acts as a H-bond donor, critical for ligand-receptor interactions .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity). Validate with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for pyrazole derivatives?

Methodological Answer:

  • Vibrational Frequency Scaling : Apply scaling factors (0.96–0.98) to DFT-calculated IR frequencies to match experimental data .
  • Solvent Effects : Include solvent models (e.g., PCM) in DFT calculations to account for shifts in NMR or UV-Vis spectra .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to model conformational flexibility impacting spectral outcomes .

Q. How do substituent effects (e.g., cyclopentyl vs. phenyl groups) influence the electronic and steric properties of pyrazole-carboxylic acids?

Methodological Answer:

  • Steric Maps : Generate 3D electrostatic potential maps (e.g., using GaussView) to compare substituent bulk. Cyclopentyl groups enhance steric hindrance, reducing π-π stacking in crystals vs. phenyl analogs .
  • Electronic Effects : Hammett constants (σ) quantify electron-withdrawing/donating effects. Cyclopentyl’s inductive effect lowers carboxylic acid pKa compared to alkyl substituents .

Q. What methodologies enable the study of tautomerism and protonation states in pyrazole-carboxylic acids under physiological conditions?

Methodological Answer:

  • pH-Dependent NMR : Titrate D₂O solutions with HCl/NaOH to observe chemical shift changes (e.g., carboxylic acid deprotonation at pH >4) .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze core-electron binding energies to identify dominant tautomers .

Q. How can researchers design derivatives of this compound for targeted bioactivity (e.g., enzyme inhibition) while minimizing off-target effects?

Methodological Answer:

  • SAR Studies : Modify substituents (e.g., replacing cyclopentyl with fluorinated groups) and test inhibitory potency against enzymes (e.g., COX-2 or kinases) .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-Cyclopentyl-1H-pyrazole-4-carboxylic acid

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